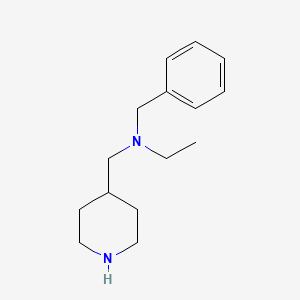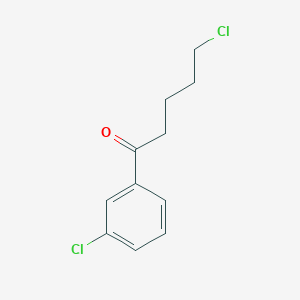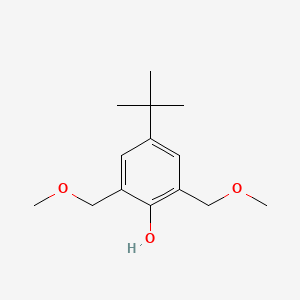
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading Quantitative Identification of Synthetic Phenolic Antioxidants in Urine
Synthetic Phenolic Antioxidants (SPAs) like 2,6-di-tert-butyl-4-hydroxytoluene (BHT) are prevalent in a variety of consumer products, including foodstuffs and cosmetics. Despite their widespread use and general safety as food preservatives, concerns about their potential link to health issues such as cancer, asthma, and behavioral problems in children persist. A study by Wang & Kannan (2019) analyzed SPAs in urine samples from various countries, revealing BHT in 88% of samples. The research suggested 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) as a potential biomarker for BHT exposure, estimating the median daily intakes (EDIs) of BHT for children and adults Wang & Kannan, 2019.
Subheading Biotransformation and Maternal Transfer of SPAs
Du et al. (2019) focused on the prenatal exposure to SPAs, analyzing their presence and biotransformation in the maternal-placental-fetal unit. The study identified 2,6-di-tert-butyl-hydroxytoluene (BHT) and its transformation products (TPs) as the most abundant SPAs in maternal plasma, cord plasma, and placenta, highlighting the transfer of these substances across the placenta during pregnancy. The findings indicate the exposure of the fetus to these compounds and the potential health implications, necessitating further investigation Du et al., 2019.
Exposure and Allergenicity Analysis
Subheading Contact Allergy and Trimers in p-tert-Butylphenol-Formaldehyde Resin
Zimerson, Sörensen, & Bruze (2002) studied contact allergy to p-tert-butylphenol formaldehyde resin (PTBP-F-R), a component not rare in allergic reactions. By isolating and identifying specific trimers in PTBP-F-R and conducting patch testing, the study confirmed the allergenic nature of certain trimers. This research contributes to understanding sensitizers in the resin, crucial for diagnosis and prevention of allergic reactions Zimerson, Sörensen, & Bruze, 2002.
Subheading Urinary Excretion of Non-persistent Environmental Chemicals
Research by Frederiksen et al. (2014) provides an overview of Danish data regarding the urinary excretion of non-persistent environmental chemicals, including phthalates, bisphenol A (BPA), and others. The study, which covered a broad demographic, reported widespread exposure to these chemicals. Understanding the exposure sources and biomonitoring these substances among various population segments is crucial, especially given their suspected involvement in human reproductive disorders Frederiksen et al., 2014.
Mechanism of Action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to interact with various enzymes and proteins in the body
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to interact with its targets, leading to various biochemical changes
Biochemical Pathways
It is known that 4-tert-butylphenol can participate in various biochemical reactions, such as the production of epoxy resins and polycarbonate . It is possible that 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol may affect similar pathways, but this requires further investigation.
Result of Action
It is known that 4-tert-butylphenol can cause various physiological changes, such as skin irritation and potential endocrine disruption
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Safety and Hazards
Properties
IUPAC Name |
4-tert-butyl-2,6-bis(methoxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOYDLRRTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624933 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421546-91-0 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)
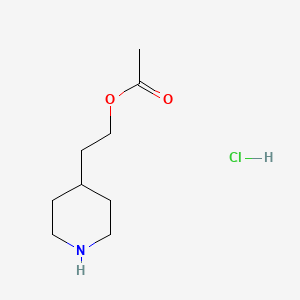
![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
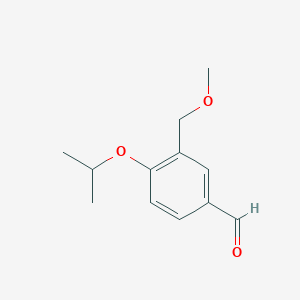
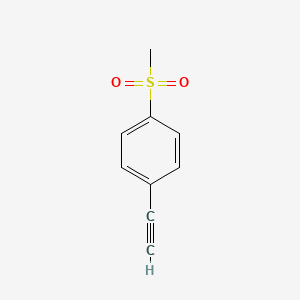
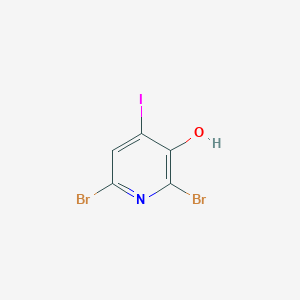
![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
